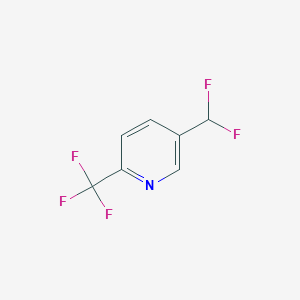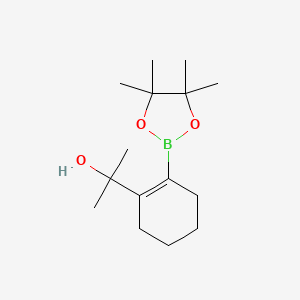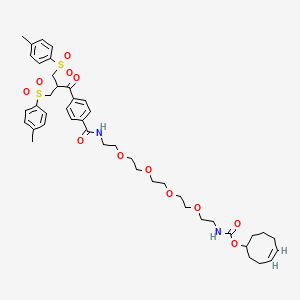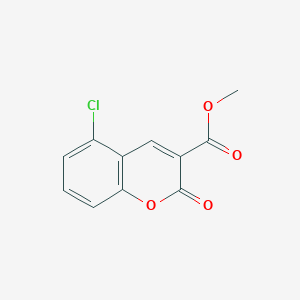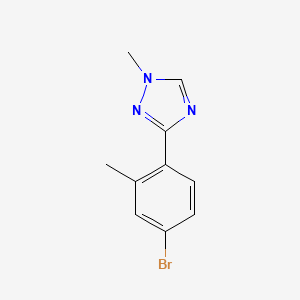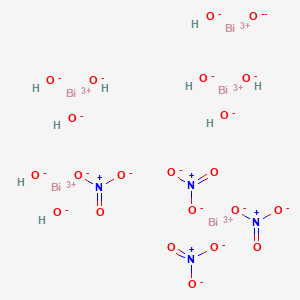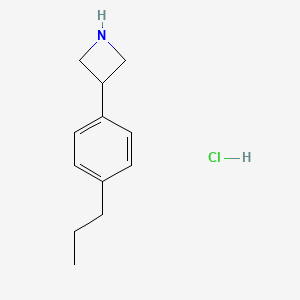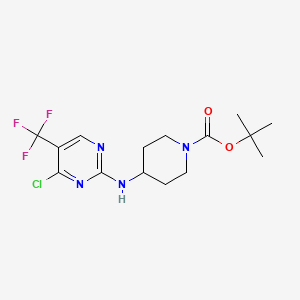
N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrimidine ring, and several functional groups, including a chloro and trifluoromethyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The Boc (tert-butoxycarbonyl) group is often used as a protecting group for the piperidine nitrogen to prevent unwanted side reactions. The synthesis may involve:
Formation of the Piperidine Precursor: The piperidine ring is synthesized and protected with a Boc group.
Formation of the Pyrimidine Precursor: The pyrimidine ring is synthesized with the desired substituents, including the chloro and trifluoromethyl groups.
Coupling Reaction: The piperidine and pyrimidine precursors are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesis equipment and large-scale reactors to handle the reactions efficiently.
化学反応の分析
Types of Reactions
N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid, can be used to remove the Boc group.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学的研究の応用
N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine
- N-(1-Boc-4-piperidyl)methylpyrimidin-2-amine
Uniqueness
This compound is unique due to the presence of both the chloro and trifluoromethyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C15H20ClF3N4O2 |
|---|---|
分子量 |
380.79 g/mol |
IUPAC名 |
tert-butyl 4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClF3N4O2/c1-14(2,3)25-13(24)23-6-4-9(5-7-23)21-12-20-8-10(11(16)22-12)15(17,18)19/h8-9H,4-7H2,1-3H3,(H,20,21,22) |
InChIキー |
QJCMRHHCFHGLKS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C(=N2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Nitrobenzo[cd]indol-2(1H)-one](/img/structure/B13710578.png)
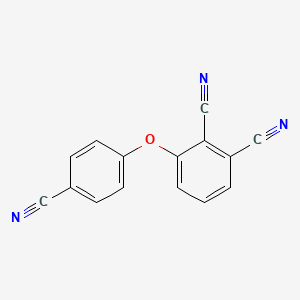
![6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710588.png)
